
Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate is a chiral epoxide compound widely used as an intermediate in organic synthesis. This compound is valuable due to its ability to introduce chirality into molecules, making it a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate can be synthesized through a chemo-enzymatic pathway starting from levoglucosenone, a biobased chiral compound obtained from the flash pyrolysis of acidified cellulose . The synthetic route involves several key steps:
Palladium-catalyzed hydrogenation: of levoglucosenone to produce a saturated derivative.
Baeyer-Villiger oxidation: using hydrogen peroxide and lipase (e.g., Candida antarctica lipase B) to form the corresponding ester.
Tosylation: followed by treatment with sodium ethoxide or methoxide to yield the final epoxide.
Industrial Production Methods
Industrial production of this compound typically follows similar chemo-enzymatic pathways, emphasizing green chemistry principles to minimize environmental impact. The use of biocatalysts and renewable starting materials like levoglucosenone ensures a sustainable and efficient production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate involves its ability to act as a chiral epoxide, facilitating the formation of chiral centers in target molecules. The compound interacts with various molecular targets and pathways, depending on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the epoxide ring opens to form new bonds with nucleophiles, introducing chirality into the resulting products .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl ®-2,2-dimethyl-3-(oxiran-2-yl)propanoate: The enantiomer of the compound, with opposite chirality.
Methyl (S)-3-(oxiran-2-yl)propanoate: Lacks the additional methyl groups on the propanoate chain.
Uniqueness
Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate is unique due to its specific chiral configuration and the presence of two methyl groups on the propanoate chain. These structural features enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of complex chiral molecules .
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl 2,2-dimethyl-3-[(2S)-oxiran-2-yl]propanoate |
InChI |
InChI=1S/C8H14O3/c1-8(2,7(9)10-3)4-6-5-11-6/h6H,4-5H2,1-3H3/t6-/m0/s1 |
Clave InChI |
LBXCZLOWZLSKBJ-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C[C@H]1CO1)C(=O)OC |
SMILES canónico |
CC(C)(CC1CO1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


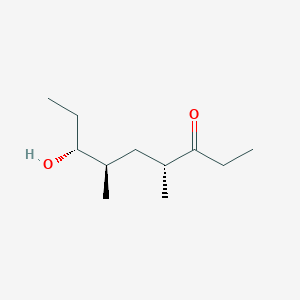

![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)

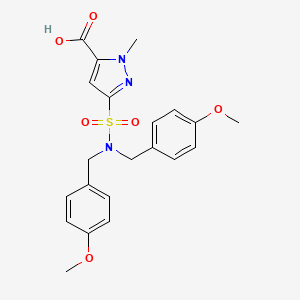
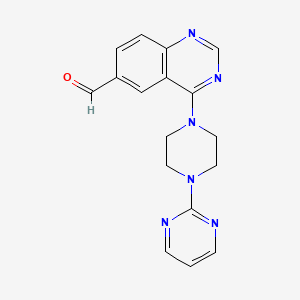
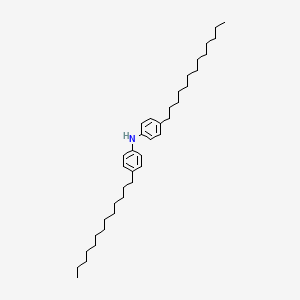
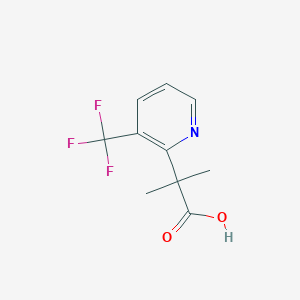
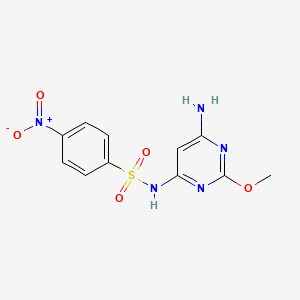
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
